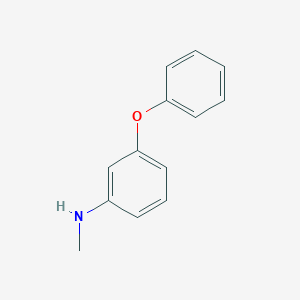

N-methyl-3-phenoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-14-11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZGXKPPJDVPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609340 | |

| Record name | N-Methyl-3-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13024-17-4 | |

| Record name | N-Methyl-3-phenoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13024-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Methyl 3 Phenoxyaniline and Its Derivatives

Regiospecific and Stereoselective Synthetic Pathways

Achieving precise control over the arrangement of atoms in a molecule is a cornerstone of modern organic synthesis. For derivatives of N-methyl-3-phenoxyaniline, this involves ensuring reactions occur at the correct position (regiospecificity) and yield the desired three-dimensional orientation (stereoselectivity).

Catalytic asymmetric synthesis has become an indispensable tool for producing enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry where nearly 85% of new drugs are chiral. sigmaaldrich.com The development of catalytic enantioselective methods allows for the creation of specific stereoisomers of phenoxyaniline (B8288346) derivatives from prochiral precursors. sigmaaldrich.com While direct enantioselective synthesis of this compound itself is not standard as the molecule is achiral, these principles are vital when synthesizing derivatives that possess chiral centers. The goal of these approaches is to employ a small amount of a chiral catalyst to generate large quantities of a single enantiomer, maximizing efficiency and minimizing waste. sigmaaldrich.comrsc.org

The efficacy of catalytic enantioselective synthesis hinges on the design and application of chiral catalysts and ligands. sigmaaldrich.com These catalysts are typically transition metal complexes formed with chiral organic molecules known as ligands. sigmaaldrich.com A key feature of many successful "privileged ligands" is C2 symmetry, which reduces the number of possible isomeric metal complexes and enhances stereocontrol. sigmaaldrich.comrsc.org For the synthesis of chiral derivatives of this compound, these ligands would coordinate to a metal center, creating a chiral environment that directs the reactants to form one enantiomer preferentially over the other. sigmaaldrich.com

Notable families of privileged ligands that are instrumental in a wide variety of asymmetric transformations include BINAP, salens, and bisoxazolines. sigmaaldrich.com More recent developments have introduced highly effective ligands such as DuPhos phospholanes and various phosphoramidites. sigmaaldrich.com The selection of the appropriate catalyst-ligand combination is critical for achieving high yield and enantiomeric excess in the synthesis of complex chiral molecules. sigmaaldrich.comrsc.org

Table 1: Examples of Privileged Chiral Ligands in Asymmetric Catalysis

| Ligand Family | Abbreviation | Structural Feature | Typical Applications |

|---|---|---|---|

| (R)- & (S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | C2-symmetric biaryl phosphine | Asymmetric hydrogenation, isomerization |

| Salen Ligands | Salen | Schiff base from salicylaldehyde (B1680747) and diamine | Asymmetric epoxidation, cyclopropanation |

| Bis(oxazoline) Ligands | BOX | C2-symmetric oxazoline (B21484) rings | Lewis acid catalysis, conjugate additions |

| DuPhos Ligands | DuPhos | C2-symmetric phospholanes on a benzene (B151609) backbone | Asymmetric hydrogenation of various substrates |

| N,N'-Dioxide Ligands | --- | Tertiary amino oxide–amide backbone | Lewis acid catalysis, stereocontrolled reactions |

Novel Reaction Mechanisms for this compound Generation

The pursuit of greener, more efficient, and operationally simpler synthetic routes has led to the exploration of novel reaction mechanisms. These methods often bypass the need for harsh reagents or complex multi-step procedures common in traditional synthesis.

Electrochemical synthesis offers a powerful, reagent-free alternative for driving chemical reactions. In the context of this compound synthesis, electrochemical reductive amination can be employed to form the N-methyl group directly. This approach avoids the use of conventional, often toxic, methylating agents and external chemical reductants. rsc.org

One innovative strategy involves the N-methylation of amines using carbon dioxide (CO2) as the methylating agent, driven by electrocatalysis. researchgate.net A heterogeneous cobalt phthalocyanine-based electrocatalyst can facilitate this reaction at room temperature in aqueous media. researchgate.net This process is compatible with precursors like nitro-compounds, which can be reduced in situ to the corresponding amine and then methylated in a cascade process. researchgate.net Another approach utilizes a metal-free electrochemical protocol where dimethyl sulfoxide (B87167) (DMSO) serves as both the solvent and the hydrogen donor for the reductive amination of an amine with an aldehyde. rsc.org

Table 2: Comparison of Electrochemical Reductive Amination Strategies

| Feature | CoPc/CNT-Catalyzed Method researchgate.net | Metal-Free DMSO Method rsc.org |

|---|---|---|

| Catalyst | Cobalt Phthalocyanine on Carbon Nanotubes | None (Metal-Free) |

| Methyl Source | Carbon Dioxide (CO2) | Formaldehyde (or other aldehyde) |

| Reductant | Electricity | Electricity |

| H-Donor | Water | Dimethyl Sulfoxide (DMSO) |

| Conditions | Room temperature, aqueous media | Room temperature |

| Key Advantage | Utilizes CO2 as a C1 source | Avoids metal catalysts |

Transfer hydrogenation represents another significant advancement, offering a safer and more convenient alternative to using high-pressure hydrogen gas. In these reactions, a stable organic molecule serves as the hydrogen donor to effect a reduction. This principle can be applied to reductive amination for the synthesis of secondary and tertiary amines.

A notable example is the use of the borane (B79455) catalyst tris(pentafluorophenyl)borane, B(C6F5)3, for the reductive amination of arylamines. bris.ac.uk This metal-free system uses hydrosilanes, such as Me2PhSiH, as the hydrogen source. A key advantage of this methodology is its remarkable water tolerance, allowing the reaction to be performed in "wet" solvents without rigorous drying procedures. bris.ac.uk This operational simplicity makes it an attractive method for synthesizing tertiary arylamines like this compound from 3-phenoxyaniline (B129670) and a suitable carbonyl compound. bris.ac.uk Additionally, heterogeneous nickel catalysts have been shown to be effective for the selective mono-N-methylation of anilines using methanol (B129727) as the methylating reagent, representing another pathway for transfer hydrogenative amine synthesis. rsc.org

Precursor Design and Optimization for this compound Synthesis

A common and effective method for constructing the 3-phenoxyaniline backbone is through a copper-catalyzed Ullmann condensation. This reaction involves coupling a phenol (B47542) with a haloaniline, such as 3-bromoaniline (B18343). chemicalbook.com A typical procedure involves heating phenol and 3-bromoaniline in the presence of a copper(I) salt (e.g., CuCl) and a base like potassium carbonate (K2CO3). chemicalbook.com The optimization of this precursor synthesis involves screening catalysts, bases, and solvents to maximize the yield and purity of 3-phenoxyaniline. Once the 3-phenoxyaniline precursor is obtained, it can be methylated using one of the advanced methods described previously. sigmaaldrich.comthermofisher.com

Alternative precursor strategies include starting with 1-fluoro-3-nitrobenzene (B1663965) or 1-nitro-3-phenoxybenzene. The nitro group can then be reduced to the amine functionality, yielding 3-phenoxyaniline, which is subsequently methylated. The choice of precursors is often dictated by commercial availability, cost, and the desire to introduce other substituents onto the aromatic rings to generate a library of derivatives.

Table 3: Precursor Strategies for the 3-Phenoxyaniline Core

| Aniline (B41778) Precursor | Phenol Precursor | Coupling Strategy | Key Reagents |

|---|---|---|---|

| 3-Bromoaniline | Phenol | Copper-catalyzed Ullmann Condensation | CuCl, K2CO3 chemicalbook.com |

| 3-Aminophenol | Bromobenzene / Iodobenzene | Copper-catalyzed Ullmann Condensation | Copper salt, Base |

| 1-Nitro-3-phenoxybenzene | (Synthesized separately) | Reduction of Nitro Group | H2/Pd/C, SnCl2, or electrochemical methods researchgate.net |

Design of Aryloxyethyl Thiocyanate (B1210189) Derivatives as Synthetic Intermediates

The design and synthesis of aryloxyethyl thiocyanate derivatives serve as a strategic approach to creating versatile intermediates for more complex molecules. These compounds are valued for their potential as building blocks in the construction of various sulfur-containing functional groups and scaffolds. chemicalbook.com

A common synthetic route to these intermediates involves the reaction of an alkyl halide with an alkali thiocyanate, often in an aqueous medium. chemicalbook.com For instance, the synthesis can be initiated from a corresponding phenol, such as m-bromophenol. This starting material can be reacted with 2-bromoethyl tetrahydro-2H-pyran-2-yl ether. Following this, the protective tetrahydropyranyl group is cleaved, typically with pyridinium (B92312) p-toluenesulfonate, to yield the alcohol. Subsequent tosylation of the alcohol provides a good leaving group for the final step, which is a nucleophilic substitution with a thiocyanate ion to produce the desired aryloxyethyl thiocyanate derivative. nih.gov

Nitrogen-containing analogues can also be prepared using a similar methodology, starting from an aniline derivative like 4-phenoxyaniline. nih.gov The synthesis of aryl thiocyanates can also be achieved through the Sandmeyer reaction, which involves the reaction of diazonium salts with copper(I) thiocyanate. chemicalbook.com

Table 1: Synthesis of Aryloxyethyl Thiocyanate Derivatives

| Starting Material | Key Reagents | Intermediate | Final Product |

|---|---|---|---|

| m-Bromophenol | 2-bromoethyl tetrahydro-2H-pyran-2-yl ether, Pyridinium p-toluenesulfonate, Tosyl chloride, Potassium thiocyanate | m-Bromophenoxyethyl alcohol | m-Bromophenoxyethyl thiocyanate |

| 4-Phenoxyaniline | Similar to above | 4-Phenoxyanilinoethyl alcohol | 4-Phenoxyanilinoethyl thiocyanate |

Utilization of Carboxylic Acids and Amines for Amide Precursors

The formation of an amide bond from carboxylic acids and amines is a fundamental transformation in organic synthesis, providing stable precursors for a variety of functional groups, including the N-methylaniline moiety. One plausible route to this compound involves the initial formation of an amide, which is subsequently reduced.

For example, 3-phenoxybenzoic acid can be coupled with methylamine (B109427) in the presence of a suitable coupling agent to form N-methyl-3-phenoxybenzamide. This amide can then be reduced using a reducing agent such as lithium aluminum hydride to yield this compound. Alternatively, 3-phenoxyaniline can be acylated with a suitable carboxylic acid or its derivative, followed by N-methylation of the resulting amide and subsequent reduction.

The direct N-alkylation of amides with alcohols presents another attractive method for synthesizing N-alkyl amides, which can then be converted to the desired amine. rsc.org This approach is advantageous as it often utilizes readily available alcohols and generates water as the primary byproduct. rsc.org Various catalysts, including those based on iridium and ruthenium, have been shown to be effective for the N-monoalkylation of amides with alcohols. organic-chemistry.org

Radiosynthetic Approaches for Labeled this compound Analogues

Radiolabeled compounds are indispensable tools in biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). The development of radiosynthetic methods for this compound analogues allows for the non-invasive study of their biological behavior.

Carbon-11 (B1219553) Labeling Strategies for PET Imaging

Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET imaging studies. rsc.orgechemi.com The incorporation of a carbon-11 atom into a molecule can be achieved without altering its physicochemical properties. organic-chemistry.orgechemi.com Common strategies for carbon-11 labeling involve the use of small, reactive [¹¹C]-labeled precursors, such as [¹¹C]carbon dioxide ([¹¹C]CO₂) and [¹¹C]methyl iodide ([¹¹C]CH₃I). echemi.com

For this compound analogues, a straightforward labeling approach would be ¹¹C-methylation of a suitable precursor. This typically involves the reaction of a des-methyl precursor (e.g., 3-phenoxyaniline) with [¹¹C]CH₃I or [¹¹C]methyl triflate. echemi.com These methylating agents are routinely produced from [¹¹C]CO₂ or [¹¹C]methane. echemi.com Recent advancements in ¹¹C-chemistry have expanded the toolbox beyond simple methylation, including transition-metal-mediated cross-coupling reactions. nih.gov

Table 2: Common Carbon-11 Labeling Precursors

| Precursor | Chemical Formula | Half-life (minutes) | Common Use |

|---|---|---|---|

| [¹¹C]Carbon Dioxide | [¹¹C]CO₂ | 20.4 | Synthesis of other ¹¹C-building blocks |

| [¹¹C]Methyl Iodide | [¹¹C]CH₃I | 20.4 | ¹¹C-Methylation of amines and hydroxyl groups |

Fluorine-18 (B77423) Labeling in Phenoxyaniline Derivatives

Fluorine-18 is another widely used radionuclide for PET imaging, possessing a longer half-life of 109.8 minutes, which allows for more complex radiosyntheses and longer imaging times. semanticscholar.orggoogle.com The introduction of fluorine-18 into phenoxyaniline derivatives can be accomplished through several methods.

Nucleophilic substitution with [¹⁸F]fluoride is a common strategy. semanticscholar.org This can involve a halogen-fluorine exchange reaction on a suitable precursor, such as a chloro- or bromo-substituted phenoxyaniline derivative. The development of novel ¹⁸F-labeling methods continues to expand the range of accessible radiotracers. For instance, ¹⁸F-labeled 2-phenoxyaniline (B124666) analogs have been investigated as PET tracers for neuroinflammation imaging, utilizing a halogen-fluorine exchange method to introduce the ¹⁸F atom. semanticscholar.org The design of precursors for ¹⁸F-labeling is crucial for achieving high radiochemical yields and molar activities. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound is aimed at reducing the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and improving energy efficiency.

Solvent-Free and Aqueous Medium Reactions

Performing reactions in the absence of organic solvents or in aqueous media are key tenets of green chemistry. Solvent-free reactions, often facilitated by microwave irradiation, can lead to shorter reaction times, higher yields, and reduced waste. organic-chemistry.org For the synthesis of this compound, a solvent-free approach could involve the N-alkylation of 3-phenoxyaniline with a methylating agent in the presence of a solid-supported catalyst.

Aqueous-mediated N-alkylation of amines has also emerged as an environmentally benign alternative. researchgate.net Reactions can be performed in single-phase aqueous surfactant systems, which can enhance reaction rates and yields. nih.gov The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. For example, the direct N-alkylation of primary amines with alkyl halides can be achieved in excellent yields using sodium bicarbonate in an aqueous medium at elevated temperatures. researchgate.net

Table 3: Comparison of Synthetic Conditions

| Condition | Advantages | Disadvantages |

|---|---|---|

| Conventional Organic Solvents | Good solubility of reagents | Often toxic, flammable, and environmentally harmful |

| Solvent-Free | Reduced waste, faster reactions (with microwave) | Potential for localized overheating, limited to certain reaction types |

Energy-Efficient Synthetic Routes

The industrial synthesis of this compound and its derivatives is increasingly governed by the principles of green chemistry, which prioritize energy efficiency to minimize environmental impact and reduce operational costs. Modern synthetic methodologies are shifting away from traditional, energy-intensive batch processes that often require prolonged heating and high pressure. Instead, the focus is on innovative techniques such as microwave-assisted synthesis, continuous-flow chemistry, and the development of highly active catalytic systems that operate under milder conditions. These approaches not only conserve energy but also frequently result in higher yields, improved purity, and enhanced safety profiles.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant energy and time savings compared to conventional heating methods. nih.gov Unlike traditional convective heating, microwave irradiation provides rapid, uniform heating directly to the solvent and reactant molecules. This efficient energy transfer can dramatically reduce reaction times from hours to mere minutes. nih.govnih.gov

For instance, the synthesis of aniline derivatives, which are precursors or structurally related to this compound, has been shown to be highly efficient under microwave conditions. A novel microwave-assisted method for producing anilines from activated aryl halides can achieve complete conversion in 5-20 minutes, a stark contrast to the lengthy reaction times often required by traditional metal-catalyzed processes. nih.gov Similarly, the synthesis of N-phenylsuccinimide, an aniline derivative, can be completed in just four minutes using a domestic microwave oven, whereas conventional methods require several hours of heating. nih.gov This solvent-less, energy-efficient method highlights the green chemistry benefits of MAOS. nih.govchemicaljournals.com

| Compound | Synthetic Method | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Anilines (from aryl halides) | Conventional Heating (Metal-Catalyzed) | 12+ hours | Established methodology | nih.gov |

| Anilines (from aryl halides) | Microwave-Assisted | 5-20 minutes | Rapid reaction, solvent-free potential, catalyst-free | nih.gov |

| N-phenylsuccinimide | Conventional Heating | ~10 hours | Traditional procedure | chemicaljournals.com |

| N-phenylsuccinimide | Microwave-Assisted | 4-5 minutes | Solvent-less, rapid, energy-efficient | nih.govchemicaljournals.com |

Continuous-Flow Chemistry

Flow chemistry represents a paradigm shift from traditional batch production to a continuous, automated process. europa.eu In a flow system, reagents are pumped through a mixing junction and into a temperature-controlled reactor, often a small-diameter tube. This setup offers superior heat and mass transfer compared to large batch reactors, allowing for precise control over reaction conditions and enabling highly exothermic reactions to be performed safely. europa.eu

The large surface-area-to-volume ratio of flow reactors facilitates rapid heating and cooling, minimizing the energy required to reach and maintain optimal reaction temperatures. This efficiency can lead to a more than twentyfold increase in the space-time-yield compared to conventional batch processes. europa.eu The selective hydrogenation of nitroarenes to N-arylhydroxylamines, a related transformation, has been successfully implemented in a continuous-flow system, demonstrating excellent control over selectivity and activity under mild conditions. mdpi.com This technology is considered critically important for the future of chemical manufacturing due to its potential to reduce costs, improve safety, and increase efficiency. europa.eu

Advanced Catalytic Systems

The development of novel catalysts is central to creating energy-efficient synthetic routes. Highly active and selective catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thereby reducing energy consumption. For the synthesis of N-methylaniline and its derivatives, significant research has focused on the N-methylation of anilines using methanol as a sustainable and atom-economical C1 source. researchgate.net

Heterogeneous catalysts, such as those based on non-noble metals like nickel, are particularly attractive due to their low cost, stability, and ease of separation and reuse. rsc.orgchemrxiv.org For example, a heterogeneous Ni/ZnAlOx catalyst has been shown to be effective for the selective mono-N-methylation of aniline at 160°C. rsc.org Another catalyst, composed of copper oxide, manganese oxide, and aluminum oxide, facilitates the N-alkylation of aniline with high conversion (98.8%) and yield (96.3%) at temperatures between 220-270°C, while maintaining its activity for over 3000 hours. google.com These catalytic systems represent a more sustainable and energy-efficient alternative to traditional methylation methods that often employ toxic reagents and generate significant waste. chemrxiv.org

| Catalyst System | Reaction Type | Temperature | Aniline Conversion | Yield of N-methylaniline | Reference |

|---|---|---|---|---|---|

| Ni/ZnAlOx | N-methylation with Methanol | 160°C | Not specified | 93% | rsc.org |

| Copper oxide, Manganese oxide, Aluminium oxide | N-alkylation with Methanol | 220-270°C | 98.8% | 96.3% | google.com |

Spectroscopic and Structural Characterization of N Methyl 3 Phenoxyaniline and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule, respectively. For N-methyl-3-phenoxyaniline, the spectra would exhibit characteristic signals corresponding to the N-methyl group and the two distinct aromatic rings.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the N-methyl (–NCH₃) protons. Based on data for similar compounds like N-methylaniline (δ 2.91 ppm) and 3-methoxy-N-methylaniline (δ 2.85 ppm), this peak would likely appear in the range of δ 2.8–3.0 ppm. rsc.org The aromatic region (typically δ 6.5–7.5 ppm) would be complex due to the overlapping signals from the nine aromatic protons on the two phenyl rings. The protons on the aminophenyl ring are influenced by both the electron-donating N-methylamino group and the phenoxy group, while the protons on the terminal phenyl ring are influenced by the ether linkage.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information. The N-methyl carbon is expected to produce a signal around δ 30–31 ppm, similar to that observed in N-methylaniline (δ 30.76 ppm). rsc.org The spectrum would also display 12 distinct signals for the aromatic carbons, with their chemical shifts influenced by the substituents on each ring. The carbons directly attached to the nitrogen and oxygen atoms would appear at lower field (higher ppm values) due to the deshielding effect of these electronegative atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogue data. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Analogue Reference |

|---|---|---|---|

| N-CH₃ | 2.8 - 3.0 (singlet) | 30 - 31 | N-methylaniline rsc.org |

| Aromatic C-H | 6.5 - 7.5 (multiplets) | 100 - 130 | N-phenyl-3-iodoaniline rsc.org |

| Aromatic C-N | Not Applicable | 148 - 150 | N-methylaniline rsc.org |

¹⁵N NMR spectroscopy, while less common than ¹H or ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of nitrogen atoms. The chemical shift of a nitrogen atom is highly sensitive to its hybridization, oxidation state, and substitution pattern. figshare.comresearchgate.net

For aromatic amines, ¹⁵N chemical shifts typically fall within a specific range. Secondary aliphatic amines generally appear between δ 0 and 90 ppm, while anilinium ions are found in the δ 40 to 60 ppm range relative to a nitromethane standard. science-and-fun.de The nitrogen in this compound, being a secondary aromatic amine, would have a chemical shift influenced by the electronic effects of both the methyl group and the phenoxy-substituted phenyl ring. This technique is particularly useful for distinguishing between different types of nitrogen-containing functional groups within a molecule and for studying hydrogen bonding interactions. nih.gov

Interactive Data Table: Typical ¹⁵N NMR Chemical Shift Ranges

| Amine Type | **Typical Chemical Shift Range (ppm, rel. to CH₃NO₂) ** |

|---|---|

| Primary Aliphatic Amines | 0 to 60 |

| Secondary Aliphatic Amines | 0 to 90 |

| Tertiary Aliphatic Amines | 10 to 100 |

| Aniline (B41778) Derivatives | ~50 to 80 |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry provides extremely accurate mass measurements, typically to within a few parts per million. This precision allows for the determination of a molecule's exact elemental formula. For this compound (C₁₃H₁₃NO), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated theoretical mass (199.099714 Da). This unambiguous formula confirmation is a critical component of structural verification.

Gas Chromatography-Mass Spectrometry combines the separation capabilities of GC with the detection power of MS. epa.gov In this technique, a sample is vaporized and passed through a chromatographic column, which separates the components of the mixture. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum—a unique fragmentation pattern that acts as a molecular fingerprint.

For this compound, GC-MS analysis would serve two primary purposes:

Purity Assessment: The gas chromatogram would indicate the presence of any impurities, such as starting materials or byproducts from its synthesis.

Structural Identification: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 199. The fragmentation pattern would likely involve the loss of a hydrogen radical ([M-H]⁺ at m/z 198) or the methyl group ([M-CH₃]⁺ at m/z 184), which are common fragmentation pathways for N-methylanilines. Further fragmentation could lead to ions corresponding to the phenoxy group or the methylaminophenyl moiety.

Interactive Data Table: Predicted Key Mass Fragments for this compound

| Fragment | Predicted m/z | Description |

|---|---|---|

| [C₁₃H₁₃NO]⁺ | 199 | Molecular Ion (M⁺) |

| [C₁₃H₁₂NO]⁺ | 198 | Loss of a hydrogen radical |

| [C₁₂H₁₀NO]⁺ | 184 | Loss of a methyl radical |

| [C₆H₅O]⁺ | 93 | Phenoxy cation |

X-ray Crystallography and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the precise positions of atoms can be determined.

A search of the current literature and crystallographic databases did not yield a published crystal structure for this compound. However, if a suitable single crystal were obtained, the analysis would reveal key structural parameters such as bond lengths, bond angles, and the dihedral angle between the two aromatic rings.

Furthermore, the crystal structure would elucidate the nature of intermolecular, or supramolecular, interactions that govern the packing of molecules in the solid state. Given its structure, this compound could potentially engage in several types of non-covalent interactions, including:

π-π Stacking: Attractive interactions between the electron clouds of the aromatic rings.

C-H···π Interactions: Weak hydrogen bonds between C-H bonds (from the methyl group or aromatic rings) and the face of an adjacent aromatic ring.

N-H···π Interactions: If the secondary amine proton is present, it could interact with the π-system of a neighboring molecule.

These interactions play a crucial role in determining the material's physical properties, such as its melting point and solubility.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is an essential tool for identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the specific vibrational modes of the molecule's constituent bonds.

Key expected vibrational frequencies for this compound include:

N-H Stretching : As a secondary amine, a single, sharp N-H stretching absorption is expected in the 3300–3500 cm⁻¹ range, which is typically less intense than an O-H band libretexts.org.

C-H Stretching : Aromatic C-H stretching modes give rise to bands above 3000 cm⁻¹ libretexts.orgresearchgate.net. For the N-methyl group in an aromatic amine, a characteristic symmetric stretching peak is expected to appear in the 2810–2820 cm⁻¹ region spectroscopyonline.com.

C=C Stretching : Vibrations of the aromatic rings produce characteristic bands in the 1400–1600 cm⁻¹ region.

C-O-C Stretching : The diphenyl ether linkage is characterized by strong C-O stretching vibrations, typically found in the fingerprint region libretexts.org.

C-N Stretching : This vibration also occurs in the fingerprint region of the spectrum.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Secondary Amine) | Stretching | 3300 - 3500 | libretexts.org |

| Aromatic C-H | Stretching | > 3000 | libretexts.orgresearchgate.net |

| N-CH₃ (Aromatic) | Symmetric Stretching | 2810 - 2820 | spectroscopyonline.com |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | |

| C-O-C (Ether) | Stretching | ~1100 - 1250 | libretexts.org |

Vibrational spectroscopy is a powerful and routine analytical method for the structural characterization of diphenyl ether derivatives. Its primary application is the confirmation of molecular structure and the identification of functional groups following a chemical synthesis scialert.net. By analyzing the FT-IR and FT-Raman spectra, chemists can verify the presence of the key ether linkage (C-O-C), the amino group (N-H), aromatic rings (C=C and C-H), and any substituents scialert.netresearchgate.net. This analysis is crucial for confirming that the desired product has been formed and for identifying any impurities or side products. Furthermore, these spectroscopic techniques can be used to study the effects of different substituents on the electronic structure of the molecule and to investigate intermolecular interactions, such as hydrogen bonding, in the solid state nih.govresearchgate.net.

Mechanistic Investigations of Reactions Involving N Methyl 3 Phenoxyaniline

Elucidation of Anodic Oxidation Mechanisms

The electrochemical oxidation of aniline (B41778) derivatives provides a pathway for synthesizing and modifying a range of chemically significant molecules. mdpi.com The mechanism often involves the initial formation of a radical cation, which can then undergo various subsequent reactions, including deprotonation, dimerization, and reactions with nucleophiles present in the solution. mdpi.com

Cyclic Voltammetry and Potentiostatic Electrolysis Studies

Cyclic voltammetry is a key technique for investigating the electrochemical behavior of molecules like N-methyl-3-phenoxyaniline. In this method, the potential applied to a working electrode is scanned linearly versus time, and the resulting current is measured. This allows for the characterization of redox processes. For aniline derivatives, the initial step in anodic oxidation is typically a one-electron transfer from the nitrogen atom to form a radical cation. mdpi.com

While specific cyclic voltammetry data for this compound is not extensively detailed in the available literature, the behavior can be inferred from studies on similar compounds like N-methylaniline. researchgate.net The oxidation potential would be influenced by the electron-donating nature of the methyl and phenoxy groups. The presence of these groups is expected to lower the potential required for oxidation compared to unsubstituted aniline.

Table 1: Postulated Steps in the Anodic Oxidation of this compound

| Step | Reaction | Intermediate/Product | Description |

| 1 | Initial Oxidation | Radical Cation | One-electron transfer from the nitrogen atom at the anode surface. |

| 2 | Deprotonation | Neutral Radical | Loss of a proton from the methyl group or the amine nitrogen. |

| 3 | Further Oxidation | Iminium Cation | The neutral radical can be further oxidized to form a reactive iminium cation. |

| 4 | Dimerization | Dimer | Coupling of radical intermediates. |

| 5 | Nucleophilic Attack | Substituted Product | Reaction of the iminium cation with a solvent molecule or other nucleophile. |

Dimerization Pathways in Electrochemical Reactions

During the electrochemical oxidation of aniline derivatives, the radical intermediates formed can couple with each other in a process known as dimerization. jcsp.org.pk The specific dimerization pathway depends on the structure of the aniline derivative and the reaction conditions.

For this compound, the initially formed radical cation can deprotonate to form a neutral radical. Two of these radical species can then combine. The coupling can occur at different positions on the molecule, including:

N-N Coupling: Formation of a hydrazine-type dimer.

C-N Coupling: Head-to-tail coupling between the nitrogen of one radical and a carbon atom (typically at the para position of the aromatic ring) of another.

C-C Coupling: Coupling between carbon atoms of the aromatic rings, such as para-para coupling, leading to benzidine-type structures.

The initially formed dimers are often electroactive themselves and can undergo further oxidation at the applied potential, leading to the formation of polymeric films on the electrode surface. The phenoxy group at the meta position may sterically influence the preferred coupling sites.

Reaction Kinetics and Thermodynamic Studies

Determination of Reaction Rates and Activation Energies

The rates of reactions involving this compound, such as its formation or subsequent electrochemical reactions, can be determined using various kinetic studies. For electrochemical reactions, techniques like cyclic voltammetry at different scan rates can provide information about the kinetics of electron transfer and any coupled chemical reactions. researchgate.net

Equilibrium Constants for this compound Formation

The equilibrium constant (Keq) for the formation of this compound provides a measure of the extent to which the reaction proceeds to completion. One common synthesis route is the N-methylation of 3-phenoxyaniline (B129670). The equilibrium for this type of reaction can be influenced by factors such as temperature, pressure, and the catalyst used. While specific thermodynamic data for the formation of this compound is not widely documented, general principles of chemical equilibrium would apply. The position of the equilibrium would be determined by the change in Gibbs free energy (ΔG) for the reaction.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for investigating the properties and reactivity of molecules like this compound. These methods can provide insights that complement experimental findings.

Studies on related compounds, such as 2-phenoxyaniline-based ligands and their metal complexes, have utilized computational methods to understand their electronic structure and predict their properties. tandfonline.com Similar approaches could be applied to this compound.

Key computational methods include:

Density Functional Theory (DFT): This method can be used to calculate the electronic structure, molecular geometry, and energies of the molecule and its reaction intermediates. It can help in predicting reaction pathways and calculating activation energies.

Molecular Docking: This technique is often used in drug design to predict the binding orientation of a molecule to a target protein. While not directly related to the mechanistic studies outlined here, it demonstrates the utility of modeling interactions. tandfonline.com

Molecular Electrostatic Potential (MEP): MEP maps can visualize the charge distribution on a molecule, identifying electrophilic and nucleophilic sites and predicting how the molecule will interact with other species. tandfonline.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and bonding interactions within the molecule. tandfonline.com

These computational approaches can be used to model the radical cation and neutral radical intermediates of this compound, helping to predict the most likely sites for dimerization and other subsequent reactions during its anodic oxidation.

Table 2: Applicable Computational Methods for Studying this compound

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Reaction mechanism analysis | Optimized geometries, reaction energies, activation barriers, electronic properties. tandfonline.com |

| Molecular Electrostatic Potential (MEP) | Reactivity prediction | Identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com |

| Natural Bond Orbital (NBO) | Intramolecular interaction analysis | Charge distribution, orbital interactions, and stability. tandfonline.com |

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in determining its optimized molecular geometry, bond lengths, and bond angles. Furthermore, these calculations would yield crucial information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. A hypothetical data table for this compound derived from DFT calculations would resemble the following:

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | (Data not available) | eV |

| LUMO Energy | (Data not available) | eV |

| HOMO-LUMO Gap | (Data not available) | eV |

This table is for illustrative purposes only. No actual data for this compound has been found.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and conjugative interactions within a molecule. It provides a localized, Lewis-like picture of the bonding and allows for the quantitative assessment of electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.

For this compound, NBO analysis would reveal the extent of electron delocalization between the phenoxy group, the aniline ring, and the N-methyl group. This would be crucial for understanding the molecule's resonance stabilization and the distribution of electron density. The analysis would quantify the stabilization energies associated with these delocalizations. A representative, though hypothetical, data table is shown below:

Table 2: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| (Data not available) | (Data not available) | (Data not available) |

| (Data not available) | (Data not available) | (Data not available) |

This table is for illustrative purposes only. No actual data for this compound has been found.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent or interacting with other molecules, would provide insights into its conformational flexibility, solvation properties, and intermolecular forces.

By simulating the trajectory of the molecule, researchers can understand how it interacts with its environment, which is fundamental to predicting its behavior in various chemical and biological systems. Key parameters that could be extracted from such simulations include radial distribution functions (to understand solvation structure) and interaction energies with surrounding molecules.

Applications of N Methyl 3 Phenoxyaniline in Advanced Materials Science

Polymer Chemistry and Material Engineering

The bifunctional nature of N-methyl-3-phenoxyaniline, with a reactive secondary amine and an aromatic structure, makes it a candidate for incorporation into various polymer systems.

Integration into Polyimide Resins for Photosensitive Applications

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. Photosensitive polyimides (PSPIs) are of particular interest in the microelectronics industry for applications such as insulation layers and packaging materials. The incorporation of specific monomers can impart photosensitivity to the polyimide backbone.

While direct experimental evidence for the use of this compound in photosensitive polyimides is not extensively documented in publicly available research, its structure suggests potential utility. The secondary amine group could be a site for chemical modification to introduce photosensitive moieties. Furthermore, the phenoxy group can enhance the solubility of the resulting polyimide, a crucial factor for the formulation of photoresists. The aromatic rings within the this compound structure would contribute to the thermal stability of the final polymer.

The general synthesis of photosensitive polyimides often involves the reaction of a dianhydride with a diamine to form a poly(amic acid), which is then chemically or thermally imidized. This compound, after suitable modification to a diamine derivative, could be integrated as a comonomer in this process.

Table 1: Potential Properties of Polyimides Incorporating this compound Derivatives

| Property | Potential Contribution of this compound |

| Photosensitivity | The N-methyl group could be functionalized with photosensitive groups. |

| Solubility | The flexible phenoxy ether linkage can improve solubility in organic solvents. |

| Thermal Stability | The aromatic rings contribute to high thermal degradation temperatures. |

| Mechanical Strength | Incorporation into the polymer backbone would maintain the rigid polyimide structure. |

Development of Curing Agents for Carbon Fibers

Carbon fiber reinforced polymers (CFRPs) are lightweight, high-strength composite materials used in aerospace, automotive, and sporting goods industries. The performance of a CFRP is highly dependent on the matrix resin and the curing agent used to crosslink it. Amine-based curing agents are commonly used for epoxy resins, a prevalent matrix material in CFRPs.

This compound possesses a secondary amine group that can react with the epoxide rings of an epoxy resin. This reaction forms a crosslinked network, curing the resin and providing the necessary mechanical integrity to the composite material. The phenoxy group in this compound could potentially enhance the thermal stability and moisture resistance of the cured epoxy matrix.

Role in Photosensitive Resin Compositions

Photosensitive resin compositions are crucial in photolithography for the fabrication of microelectronics and printed circuit boards. These compositions typically consist of a polymer binder, a photoactive compound, and a solvent. The role of this compound in such compositions could be as a comonomer in the binder resin or as a functional additive.

If incorporated into the polymer backbone of the binder resin, as discussed in the context of polyimides, it could influence the solubility, adhesion, and thermal properties of the resin. As a functional additive, its aromatic structure might allow it to participate in charge-transfer complexes or act as a sensitizer, although this would require the presence of suitable chromophores within the molecule.

Optoelectronic Material Development

The electronic properties of organic molecules are at the heart of their application in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The structure of this compound suggests it could be a building block for more complex organic functional materials.

Design of Novel Chromophores and Fluorophores

Chromophores are parts of a molecule responsible for its color, while fluorophores are molecules that re-emit light upon light absorption. The design of novel organic chromophores and fluorophores is an active area of research for applications in dyes, sensors, and bio-imaging.

The this compound scaffold contains both electron-donating (amine and phenoxy) and aromatic groups, which are common components of "push-pull" chromophores. By chemically modifying the molecule to include strong electron-accepting groups, it might be possible to create new dye molecules with tailored absorption and emission properties. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the photophysical properties of such designed molecules before their synthesis.

Charge Transport Properties in Organic Electronics

Efficient charge transport is a critical property for materials used in the active layers of organic electronic devices. Hole-transporting and electron-transporting materials are essential for the functioning of OLEDs and OPVs. Aniline (B41778) and its derivatives are known to have hole-transporting capabilities due to the electron-rich nature of the nitrogen atom.

The this compound structure could serve as a core for the development of new hole-transporting materials. The phenoxy group could influence the molecular packing in the solid state, which in turn significantly affects the charge mobility of the material. Theoretical studies could provide insights into the reorganization energy and electronic coupling between adjacent molecules, which are key parameters governing charge transport.

Table 2: Potential Electronic Properties and Applications of this compound Derivatives

| Property | Potential Application | Rationale |

| Chromophoric Behavior | Organic Dyes | Can be functionalized to create "push-pull" systems for color tuning. |

| Fluorophoric Behavior | Fluorescent Probes | Potential for tunable emission spectra with appropriate chemical modifications. |

| Hole Transport | Organic Electronics (OLEDs, OPVs) | The aniline core is a known hole-transporting moiety. |

Biological and Pharmaceutical Relevance of N Methyl 3 Phenoxyaniline Scaffolds

Design and Synthesis of Bioactive Amides

The synthesis of bioactive amides from N-methyl-3-phenoxyaniline derivatives often involves standard amide bond formation reactions. These reactions typically couple the secondary amine of the this compound core with a carboxylic acid or its activated derivative. A general approach involves the acylation of this compound with an appropriate acyl chloride or the use of coupling agents to facilitate the reaction with a carboxylic acid.

One notable example of a bioactive amide built upon a similar phenoxyaniline (B8288346) framework is N-[¹⁸F]fluoroacetyl-N-(2,5-dimethoxybenzyl)-2-phenoxyaniline ([¹⁸F]PBR06), a radioligand developed for PET imaging. While the specific synthesis of bioactive amides directly from this compound is not extensively detailed in the provided search results, the synthesis of related phenoxyaniline-based amides provides a clear precedent for the chemical feasibility and potential biological significance of such compounds.

The general synthetic scheme for producing bioactive amides from a phenoxyaniline core can be outlined as follows:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Acylation | This compound, Acyl chloride, Base (e.g., triethylamine), Anhydrous solvent (e.g., dichloromethane) | N-acyl-N-methyl-3-phenoxyaniline derivative |

| 2 | Amide Coupling | This compound, Carboxylic acid, Coupling agent (e.g., DCC, EDC), Anhydrous solvent | N-acyl-N-methyl-3-phenoxyaniline derivative |

These synthetic strategies allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships and the optimization of biological activity.

Inhibitory Activity against Pathogens

The this compound scaffold holds potential for the development of novel therapeutic agents against various pathogens. However, specific studies detailing its efficacy are limited in the available literature.

Trypanosoma cruzi is the causative agent of Chagas disease, a significant health concern in many parts of the world. While the search for new and effective treatments is ongoing, there is no specific information available in the provided search results regarding the antiprotozoal efficacy of this compound derivatives against Trypanosoma cruzi. This represents a potential area for future research and drug discovery efforts.

The development of antiproliferative agents is a cornerstone of cancer research. While the broader class of phenoxyaniline derivatives has been investigated for various biological activities, specific structure-activity relationship (SAR) studies focusing on this compound derivatives as antiproliferative agents are not detailed in the provided search results. The exploration of how modifications to the this compound scaffold affect its antiproliferative properties could be a valuable avenue for the discovery of new anticancer compounds.

Radioligand Development for Molecular Imaging

The this compound scaffold has proven to be a valuable framework for the development of radioligands for positron emission tomography (PET) imaging, particularly for targeting the translocator protein (TSPO).

The translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor, is a protein located on the outer mitochondrial membrane. nih.gov Its expression is upregulated in activated glial cells, making it a key biomarker for neuroinflammation. nih.govnih.govnih.gov PET imaging with TSPO-targeted radioligands allows for the in vivo visualization and quantification of neuroinflammatory processes associated with various neurological disorders. nih.govnih.gov

Several TSPO PET tracers have been developed based on the phenoxyaniline scaffold. One such example is N-(5-fluoro-2-phenoxyphenyl)-N-(2-(2-fluoroethoxy)-5-methoxybenzyl) acetamide (B32628) ([¹⁸F]FEDAA1106), a fluorinated derivative of DAA1106. nih.gov Another prominent example is N-[¹⁸F]fluoroacetyl-N-(2,5-dimethoxybenzyl)-2-phenoxyaniline ([¹⁸F]PBR06), which has been utilized for glioma imaging. nih.gov These compounds demonstrate the utility of the phenoxyaniline core in designing high-affinity TSPO ligands.

The binding affinity and specificity of TSPO ligands are critical for their success as PET radioligands. The phenoxyaniline scaffold has been a key component in the development of ligands with high affinity for TSPO. For instance, [¹⁸F]FEDAA1106 exhibits a high binding affinity (Ki) of 0.078 nmol/L for TSPO in rat brain slices. nih.gov

The development of TSPO ligands has progressed through several generations, with second-generation radioligands showing higher TSPO-specific signals compared to the first-generation ligand [¹¹C]PK11195. eurekaselect.com However, a challenge with many second-generation ligands is their sensitivity to a single nucleotide polymorphism (rs6971) in the TSPO gene, which affects binding affinity. mdpi.com

The following table summarizes the binding affinities of some phenoxyaniline-based TSPO ligands:

| Compound | Binding Affinity (Ki, nM) | Reference |

| [¹⁸F]FEDAA1106 | 0.078 | nih.gov |

| [¹¹C]PK11195 | 9.3 | nih.gov |

The continued exploration and modification of the this compound scaffold may lead to the development of third-generation TSPO PET radioligands with improved binding properties and reduced sensitivity to genetic variations, further enhancing their clinical utility in neuroimaging. mdpi.com

Applications in Inflammatory and Oncological Imaging

The phenoxyaniline scaffold has gained significant attention in the field of molecular imaging, particularly for its incorporation into radioligands targeting the 18 kDa translocator protein (TSPO). TSPO is overexpressed in activated microglia and macrophages, making it a valuable biomarker for neuroinflammation and certain cancers.

One of the most prominent examples of a PET radioligand featuring a structure analogous to the phenoxyaniline scaffold is [¹¹C]PBR28 (N-(2-[¹¹C]methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide). researchgate.net Although not a direct derivative of this compound, its N-(4-phenoxypyridin-3-yl)acetamide core is structurally related and highlights the utility of the phenoxy-aniline-like motif in designing high-affinity TSPO ligands. The automated synthesis of [¹¹C]PBR28 has been optimized, facilitating its use in both preclinical and clinical research for imaging neuroinflammation in conditions like traumatic brain injury. researchgate.net

The development of second-generation TSPO PET radioligands has been driven by the need to overcome the limitations of earlier agents, such as ¹¹C-PK11195, which suffered from low brain uptake and high non-specific binding. nih.gov Compounds incorporating the phenoxyaniline-like scaffold, such as [¹¹C]PBR28 and [¹⁸F]FEPPA, have demonstrated improved imaging characteristics. nih.govnucmedcor.com

Research into derivatives built upon this scaffold continues. For instance, a fluoromethylated analog of PBR28, [¹⁸F]FM-PBR28, has been synthesized and evaluated in rat models of neuroinflammation, showing promising results for future clinical applications. nih.gov The optimization of the radiosynthesis of these compounds is a critical area of research to ensure higher yields, purity, and specific activity for reliable PET imaging. nih.gov

While the application of phenoxyaniline-based scaffolds in inflammatory imaging, particularly neuroinflammation, is well-documented, their use in oncological imaging is less established in the current body of scientific literature. Although TSPO is also a biomarker in some cancers, the research focus for phenoxyaniline-containing PET ligands has predominantly been on neuroinflammatory disorders.

| Compound | Target | Imaging Modality | Key Research Findings | Reference |

|---|---|---|---|---|

| [¹¹C]PBR28 | Translocator Protein (TSPO) | PET | Successfully used for imaging neuroinflammation; automated synthesis developed for preclinical and clinical studies. | researchgate.net |

| [¹⁸F]FEPPA | Translocator Protein (TSPO) | PET | Used to quantify TSPO expression in vivo to study neuroinflammation in the context of healthy aging. | nucmedcor.com |

| [¹⁸F]FM-PBR28 | Translocator Protein (TSPO) | PET | A novel fluoromethylated analog of PBR28 evaluated in rat models of neuroinflammation. | nih.gov |

Adenosine (B11128) Receptor Antagonism and PET Imaging

Adenosine receptors, particularly the A₂A subtype, are important targets in the central nervous system for therapeutic intervention in neurodegenerative disorders like Parkinson's disease. The development of selective antagonists for these receptors is an active area of research. While various chemical scaffolds have been explored for adenosine A₂A receptor antagonism, the direct involvement of the this compound or the broader phenoxyaniline scaffold is not prominently featured in the development of PET imaging agents for these receptors.

The current literature on adenosine receptor antagonists for PET imaging primarily focuses on other heterocyclic systems. nih.govnih.gov Virtual screening and medicinal chemistry efforts have identified a diverse range of compounds capable of acting as potent and selective adenosine A₂A receptor antagonists, but these have not typically included the phenoxyaniline core. nih.gov

Therefore, at present, there is a lack of substantial research findings to detail the role of this compound scaffolds in adenosine receptor antagonism specifically for the purpose of PET imaging.

| Compound/Scaffold | Target Receptor | Imaging Modality | Research Findings |

|---|---|---|---|

| No significant research findings directly linking the this compound scaffold to adenosine receptor antagonism for PET imaging are currently available in the scientific literature. |

Environmental and Toxicological Considerations of N Methyl 3 Phenoxyaniline Research

Biodegradation and Environmental Fate Studies

The core structure of N-methyl-3-phenoxyaniline combines features of both N-alkylanilines and diphenyl ethers. The persistence of a chemical in the environment is determined by a combination of its intrinsic properties and the specific environmental conditions it encounters.

Under anoxic conditions, the microbial degradation of diphenylamine (B1679370) has been shown to yield aniline (B41778) as a major breakdown product. This suggests that a potential biodegradation pathway for this compound could involve the cleavage of the ether bond or the N-methyl group, followed by further degradation of the resulting aromatic amines. The transformation of trinitrotoluene (TNT), another substituted aromatic compound, is significantly enhanced under anaerobic and highly reducing conditions, indicating that the redox potential of the environment could be a critical factor in the degradation of this compound.

The environmental persistence of organic pollutants is a significant concern. While specific half-life data for this compound is unavailable, related compounds have shown varying degrees of persistence. For instance, some substituted diphenylamines are considered to be persistent in the environment. The rate of degradation is influenced by a combination of substance-specific properties and environmental conditions.

Table 1: Inferred Biodegradation and Environmental Fate of this compound

| Feature | Inferred Information | Basis of Inference |

| Primary Biodegradation Products | Aniline, Phenol (B47542), N-methylaniline | Degradation pathways of diphenylamine |

| Key Environmental Factors | Redox potential, microbial populations | Studies on diphenylamine and TNT degradation |

| Persistence | Likely to exhibit some degree of persistence | General behavior of substituted diphenylamines |

Ecotoxicological Assessments

The potential ecotoxicological effects of this compound can be inferred from studies on structurally similar compounds, such as substituted diphenylamine antioxidants (SPAs) and N-alkylanilines. These compounds are known to enter aquatic ecosystems and, due to their physicochemical properties, tend to partition into sediment.

Chronic toxicity studies on sediment-associated SPAs have been conducted on various aquatic organisms. For instance, the fathead minnow (Pimephales promelas) has been used to assess the chronic effects on early life stages. In these studies, total survival was a sensitive endpoint for diphenylamine (DPA), with a 21-day median lethal concentration (LC50) of 1920 µg/L in overlying water. nih.gov Other substituted phenylamines showed higher toxicity, indicating that the nature and position of substituents significantly influence the toxicological profile. nih.gov

Further research on the chronic exposure of epibenthic and endobenthic invertebrates to sediment-associated SPAs has also been conducted. For the invertebrate Hyalella azteca, the 28-day LC50 for diphenylamine was 22 µg/g dry weight of sediment. researchgate.net Reproductive endpoints in the worm Tubifex tubifex were found to be even more sensitive, with a 50% effective concentration (EC50) for the production of juveniles at 15 µg/g dry weight for diphenylamine. researchgate.net These findings suggest that this compound could also pose a risk to sediment-dwelling organisms.

A screening assessment of substituted diphenylamines by Canadian authorities concluded that while they are persistent, the potential for adverse effects in the environment is low due to their low water solubilities and the observation that toxic effects in aquatic species often occur at concentrations exceeding solubility limits. canada.cacanada.ca However, the introduction of a methyl group to the amine, as in this compound, could alter its bioavailability and toxicity profile.

Table 2: Ecotoxicity Data for Structurally Related Compounds

| Compound | Organism | Endpoint | Value | Reference |

| Diphenylamine | Pimephales promelas (fathead minnow) | 21-d LC50 (water) | 1920 µg/L | nih.gov |

| Diphenylamine | Hyalella azteca (amphipod) | 28-d LC50 (sediment) | 22 µg/g dw | researchgate.net |

| Diphenylamine | Tubifex tubifex (worm) | 28-d EC50 (reproduction) | 15 µg/g dw | researchgate.net |

Sustainable Chemical Practices in Production

The development of greener and more sustainable methods for the synthesis of N-alkylated aromatic amines is an active area of research, driven by the need to reduce the environmental impact of chemical manufacturing. Traditional N-methylation processes often utilize toxic reagents and can generate significant waste.

Recent advancements have focused on the use of more environmentally benign methylating agents and catalysts. For example, the synthesis of mono-N-methyl aromatic amines has been achieved using methylboronic acid promoted by triethylphosphite under transition metal-free conditions. acs.org This method offers an efficient route to the target compounds without the need for harsh bases or reductants. acs.org

Another sustainable approach involves the use of biocatalysts and metabolic engineering. For instance, engineered Corynebacterium glutamicum has been used for the sustainable production of N-methylphenylalanine through reductive methylamination of phenylpyruvate. nih.gov This highlights the potential of biotechnological routes for the synthesis of N-methylated compounds.

Iron-catalyzed synthesis of N-alkyl anilines from arenes represents another promising green chemistry approach. chemistryviews.org The use of an environmentally benign iron(II) salt as a catalyst and performing the reaction under mild conditions (40 °C, under air) significantly improves the sustainability of the process. chemistryviews.org

While these methods have not been specifically applied to the production of this compound, they demonstrate the feasibility of developing more sustainable synthetic routes. The principles of green chemistry, such as the use of renewable feedstocks, atom economy, and the avoidance of hazardous substances, provide a framework for the future development of environmentally friendly manufacturing processes for this and other related compounds.

Table 3: Comparison of N-Methylation Synthesis Methods

| Method | Key Features | Sustainability Aspects |

| Traditional N-methylation | Use of toxic methylating agents (e.g., methyl iodide) | Generates hazardous waste, harsh reaction conditions |

| Methylboronic Acid Method | Transition metal-free, no bases or reductants required | Environmentally benign, mild conditions |

| Biocatalysis | Use of engineered microorganisms | Renewable, reduced use of toxic reagents |

| Iron Catalysis | Use of an environmentally benign iron catalyst | Mild reaction conditions, avoids harmful transition metals |

Future Research Directions and Unexplored Avenues

Development of Multifunctional N-Methyl-3-phenoxyaniline Derivatives

The diaryl ether scaffold is a privileged motif in medicinal and agrochemical research, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties acs.org. The this compound backbone offers a prime starting point for the synthesis of novel multifunctional derivatives with tailored therapeutic or material properties.

Future research could focus on introducing various functional groups onto the aromatic rings of this compound. For instance, the incorporation of moieties known for specific biological interactions could lead to the development of potent and selective therapeutic agents. The synthesis of such derivatives can be achieved through established synthetic methodologies for diaryl ethers and N-alkylanilines nih.govorganic-chemistry.orgchemistryviews.org.

Table 1: Potential Functional Groups for Derivatization of this compound and their Potential Applications

| Functional Group | Potential Position of Substitution | Potential Application |

| Nitro (-NO2) | Aromatic Rings | Precursor for further functionalization, potential antimicrobial activity |

| Halogens (-F, -Cl, -Br) | Aromatic Rings | Modulation of electronic properties, enhanced binding affinity to biological targets |

| Carboxylic Acid (-COOH) | Aromatic Rings | Improved water solubility, coordination sites for metal complexes |

| Hydroxyl (-OH) | Aromatic Rings | Hydrogen bonding interactions, antioxidant properties |

| Amines (-NH2) | Aromatic Rings | Further derivatization, potential for polymerization |

The development of these derivatives would involve a systematic exploration of structure-activity relationships (SAR) to optimize their desired functions. This could lead to the discovery of novel compounds with enhanced efficacy and specificity for a range of applications, from targeted pharmaceuticals to advanced materials.

Integration into Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional architectures theunchainedlibrary.com. The structure of this compound, with its potential for hydrogen bonding, π-π stacking, and coordination with metal ions, makes it an attractive building block for supramolecular assemblies.

Future research could explore the self-assembly of this compound derivatives into well-defined nanostructures such as micelles, vesicles, or gels. By introducing specific recognition motifs, it may be possible to direct the assembly process and create materials with novel properties. For example, the incorporation of long alkyl chains could lead to amphiphilic derivatives that self-assemble in aqueous solutions.

Furthermore, this compound and its derivatives could be utilized as building blocks for the construction of supramolecular cages and frameworks nih.govirb.hr. These structures have potential applications in molecular recognition, encapsulation, and controlled release of guest molecules. The design of such systems would rely on a deep understanding of the intermolecular forces at play and could be guided by computational modeling. The self-assembly of aniline (B41778) oligomers has been shown to induce the formation of supramolecular polyaniline structures, suggesting that this compound could participate in similar hierarchical organization semanticscholar.org.

Advanced Catalytic Applications

While N-alkylanilines are often the products of catalytic reactions, the this compound scaffold itself has the potential to act as a ligand in transition metal catalysis rsc.org. The nitrogen and oxygen atoms can coordinate to metal centers, creating a specific electronic and steric environment that could facilitate a variety of catalytic transformations.

Future research could focus on the synthesis and characterization of organometallic complexes of this compound derivatives acs.orgharvard.edu. By modifying the substituents on the aromatic rings, the ligand properties can be fine-tuned to optimize the performance of the catalyst for specific reactions. For instance, the introduction of phosphine or N-heterocyclic carbene moieties could create multidentate ligands with enhanced catalytic activity.

Potential catalytic applications for such complexes include cross-coupling reactions, C-H activation, and oxidation reactions researchgate.netscirp.org. The diaryl ether backbone may also impart unique solubility and stability properties to the catalysts. The exploration of these advanced catalytic applications could lead to the development of novel and efficient synthetic methodologies.

Table 2: Potential Metal Complexes and Catalytic Applications of this compound Ligands

| Metal Center | Potential Ligand Structure | Potential Catalytic Application |

| Palladium (Pd) | Bidentate N,O-ligand | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Rhodium (Rh) | Pincer-type ligand | C-H functionalization |

| Ruthenium (Ru) | Tridentate ligand | Oxidation and reduction reactions |

| Copper (Cu) | Tetradentate ligand | Asymmetric catalysis |

Machine Learning and AI in this compound Research

Future research in this area could involve the development of quantitative structure-activity relationship (QSAR) models to predict the biological activity or material properties of novel this compound derivatives. By training ML models on existing data for related compounds, it would be possible to virtually screen large libraries of potential derivatives and prioritize the most promising candidates for synthesis and experimental testing chemrxiv.org.

In the realm of catalysis, ML can be used to predict the catalytic performance of different this compound-based metal complexes, aiding in the rational design of more efficient catalysts researchgate.net. By analyzing large datasets of catalytic reactions, ML models can identify key descriptors that correlate with catalytic activity and selectivity, providing valuable insights for catalyst optimization.

Q & A

Q. What are the standard synthetic routes for N-methyl-3-phenoxyaniline, and which characterization techniques are most effective?

- Methodological Answer : A common synthetic approach involves nucleophilic substitution or reductive amination, leveraging precursors like 3-phenoxyaniline and methylating agents (e.g., methyl iodide). Reaction conditions (temperature, solvent polarity) must be optimized to minimize byproducts. Post-synthesis, characterization via NMR (¹H/¹³C) confirms methyl group integration and aromatic proton environments. HPLC with C18 columns (e.g., using acetonitrile/water gradients) ensures purity . Safety protocols, including fume hood use and PPE (gloves, goggles), are critical during synthesis .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Handling requires PPE (nitrile gloves, lab coats) and ventilation (fume hoods) to avoid inhalation of vapors or dust. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via hazardous waste protocols. Ethanolamine-based decontamination is recommended for equipment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:

- Catalysts : Test palladium or copper catalysts for cross-coupling efficiency.

- Solvents : Polar aprotic solvents (DMF, DMSO) may enhance reaction rates.

- Temperature : Monitor exothermic reactions via calorimetry to avoid decomposition.

Post-optimization, validate with LC-MS to track intermediates and quantify yield improvements .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

- Methodological Answer :

- Replicate experiments : Confirm reproducibility under identical conditions.

- Cross-validation : Compare with DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts. Discrepancies may arise from solvent effects or proton exchange; use deuterated solvents and control pH .

- Alternative techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?

- Methodological Answer :

- UHPLC-MS/MS : Use a BEH C18 column (1.7 µm particles) with electrospray ionization to detect sub-ppm impurities.

- GC-MS with derivatization : Silylation (e.g., BSTFA) enhances volatility of polar byproducts.

- ICP-MS : Screen for heavy metal residues if organometallic catalysts are used .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying environmental conditions?

- Methodological Answer :

- Forced degradation : Expose samples to heat (40–80°C), humidity (75% RH), and UV light.

- Analytical endpoints : Monitor via HPLC-UV at 254 nm for degradation products.

- Kinetic modeling : Use Arrhenius equations to predict shelf life under storage conditions .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control raw material purity (≥98%) .

Safety & Regulatory Compliance

Q. What are the key regulatory considerations for handling this compound in academic labs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products